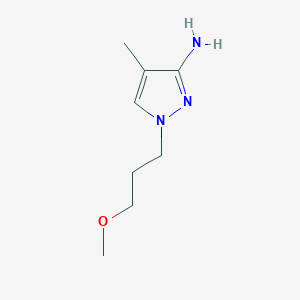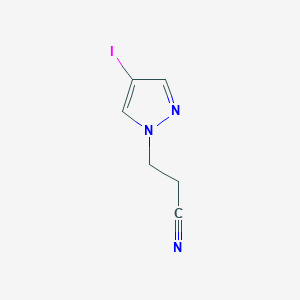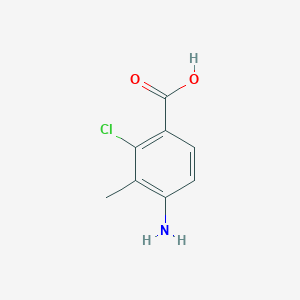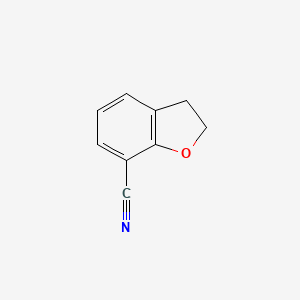
1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine
説明
1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine, also known as MPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMA belongs to the pyrazole family of compounds, which are known for their diverse biological activities.
科学的研究の応用
1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine has been evaluated for its anticancer, antifungal, and antimicrobial properties. In agriculture, 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine has been tested as a plant growth regulator and pesticide. In material science, 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine has been used as a building block for the synthesis of novel polymers and materials.
作用機序
Target of Action
The compound 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine, also known as Prucalopride , primarily targets the 5-HT4 receptors . These receptors are a subtype of serotonin receptors and play a crucial role in the regulation of the gastrointestinal tract’s motility .
Mode of Action
Prucalopride acts as a selective, high affinity 5-HT4 receptor agonist . By binding to these receptors, it stimulates the peristaltic reflex and intestinal secretion, as well as inhibits visceral sensitivity . This interaction with the 5-HT4 receptors leads to enhanced gastrointestinal motility, thereby normalizing bowel movements .
Biochemical Pathways
The activation of 5-HT4 receptors by Prucalopride triggers a cascade of biochemical reactions. It stimulates the release of additional neurotransmitters like acetylcholine, which further promotes the contraction of smooth muscles in the gastrointestinal tract . The exact downstream effects and pathways are still under investigation.
Pharmacokinetics
Prucalopride is rapidly absorbed with peak plasma concentrations (Cmax) attained 2–3 hours after a single 2 mg oral dose . It is extensively distributed throughout the body . . This suggests that the compound has good bioavailability.
Result of Action
The primary result of Prucalopride’s action is the normalization of bowel movements in individuals with chronic constipation . It achieves this by enhancing gastrointestinal motility. This leads to an increase in the frequency of bowel movements, reduction in straining, and improvement in stool consistency .
Action Environment
The action, efficacy, and stability of Prucalopride can be influenced by various environmental factors. Specific patient-related factors like renal impairment may necessitate dosage adjustments
実験室実験の利点と制限
1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. Researchers should take these factors into account when designing experiments with 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine.
将来の方向性
There are several potential future directions for research on 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine. One area of interest is the development of 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the use of 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine.
特性
IUPAC Name |
1-(3-methoxypropyl)-4-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-7-6-11(10-8(7)9)4-3-5-12-2/h6H,3-5H2,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEAVTSKXUMSES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)CCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4,5-difluorobenzoic acid](/img/structure/B3232588.png)










[2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B3232684.png)
![1-{[(3-Fluoropyridin-2-yl)oxy]methyl}cyclopentan-1-amine](/img/structure/B3232686.png)